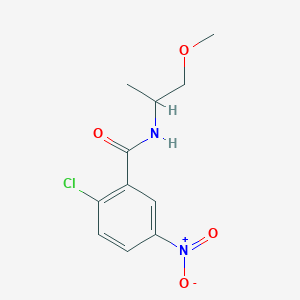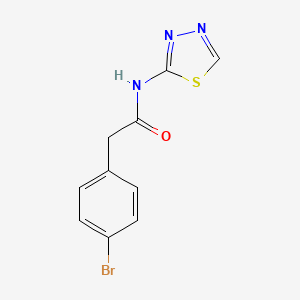![molecular formula C15H16N2O4S B3954871 N-[4-(aminosulfonyl)phenyl]-2-phenoxypropanamide](/img/structure/B3954871.png)
N-[4-(aminosulfonyl)phenyl]-2-phenoxypropanamide
Übersicht
Beschreibung
N-[4-(aminosulfonyl)phenyl]-2-phenoxypropanamide, also known as NSPP, is a chemical compound that has been extensively studied for its potential use in biological research. It is a white crystalline solid with a molecular weight of 357.43 g/mol and a melting point of 168-170°C.
Wirkmechanismus
N-[4-(aminosulfonyl)phenyl]-2-phenoxypropanamide works by inhibiting the activity of enzymes called cyclooxygenases (COX), which are responsible for the production of prostaglandins. Prostaglandins are molecules that play a role in inflammation, pain, and fever. By inhibiting COX activity, this compound reduces the production of prostaglandins, resulting in reduced inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in animal models of inflammation. Additionally, this compound has been shown to reduce the levels of reactive oxygen species, which can cause oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(aminosulfonyl)phenyl]-2-phenoxypropanamide in lab experiments is its specificity for COX enzymes. Unlike other non-steroidal anti-inflammatory drugs (NSAIDs), this compound selectively inhibits COX-2, which is the isoform of the enzyme that is responsible for inflammation. This makes this compound a potentially safer and more effective alternative to traditional NSAIDs. However, one limitation of using this compound is its relatively high cost compared to other COX inhibitors.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(aminosulfonyl)phenyl]-2-phenoxypropanamide. One area of interest is its potential use in cancer therapy. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further research is needed to determine its efficacy as a cancer treatment. Additionally, this compound may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its anti-inflammatory and antioxidant properties.
Wissenschaftliche Forschungsanwendungen
N-[4-(aminosulfonyl)phenyl]-2-phenoxypropanamide has been used in a variety of scientific research applications, including cancer research, inflammation studies, and pain management. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been found to have analgesic properties, making it a potential candidate for pain management.
Eigenschaften
IUPAC Name |
2-phenoxy-N-(4-sulfamoylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-11(21-13-5-3-2-4-6-13)15(18)17-12-7-9-14(10-8-12)22(16,19)20/h2-11H,1H3,(H,17,18)(H2,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVYLDPXTSSDLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenylbutanamide](/img/structure/B3954805.png)
![2-[3-(2-thienylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]nicotinonitrile](/img/structure/B3954807.png)
![1-[(4-bromophenyl)acetyl]-3,5-dimethylpiperidine](/img/structure/B3954829.png)
![N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B3954840.png)
![3-benzyl-5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3954854.png)

![3-methyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B3954864.png)
![2-(dimethylamino)-N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B3954875.png)


![(4-methylphenyl)[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]methanone](/img/structure/B3954892.png)

![3-(4-chlorophenyl)-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)acrylamide](/img/structure/B3954898.png)